5-Iodo-2-methoxy-3-methylpyridine 5-Iodo-2-methoxy-3-methylpyridine
Brand Name: Vulcanchem
CAS No.: 234107-95-0
VCID: VC2551966
InChI: InChI=1S/C7H8INO/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3
SMILES: CC1=CC(=CN=C1OC)I
Molecular Formula: C7H8INO
Molecular Weight: 249.05 g/mol

5-Iodo-2-methoxy-3-methylpyridine

CAS No.: 234107-95-0

Cat. No.: VC2551966

Molecular Formula: C7H8INO

Molecular Weight: 249.05 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-2-methoxy-3-methylpyridine - 234107-95-0

Specification

CAS No. 234107-95-0
Molecular Formula C7H8INO
Molecular Weight 249.05 g/mol
IUPAC Name 5-iodo-2-methoxy-3-methylpyridine
Standard InChI InChI=1S/C7H8INO/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3
Standard InChI Key BTFSHHNPEBUFHH-UHFFFAOYSA-N
SMILES CC1=CC(=CN=C1OC)I
Canonical SMILES CC1=CC(=CN=C1OC)I

Introduction

5-Iodo-2-methoxy-3-methylpyridine is an organic compound with the molecular formula C₇H₈INO and a molecular weight of approximately 249.05 g/mol . This compound is characterized by its unique structure, featuring an iodine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 3-position of the pyridine ring. The presence of these substituents confers distinct chemical reactivity and potential biological activity, making it a valuable intermediate in organic synthesis and drug development.

Synthesis Methods

The synthesis of 5-Iodo-2-methoxy-3-methylpyridine can be achieved through several methods, although specific detailed protocols are not widely documented in the available literature. Generally, the synthesis involves the manipulation of pyridine derivatives to introduce the necessary substituents. The versatility of this compound in synthetic applications makes it a valuable tool for researchers in organic chemistry and drug development.

Biological Activity and Potential Applications

The biological activity of 5-Iodo-2-methoxy-3-methylpyridine is linked to its potential interactions with various molecular targets in medicinal chemistry. Its derivatives may interact with enzymes, receptors, or nucleic acids, influencing biological pathways. The presence of the iodine atom and methoxy group can significantly affect the compound's binding affinity and selectivity toward these targets. While specific biological activities of this compound are not well-documented, its structural features suggest potential applications in pharmaceuticals.

Comparison with Similar Compounds

Several compounds share structural similarities with 5-Iodo-2-methoxy-3-methylpyridine, differing primarily in their substituents. These include:

Compound NameKey Differences
2-Iodo-3-methylpyridineLacks the methoxy group
5-Iodo-2-methylpyridine-3-carboxylic acidContains a carboxylic acid group
3-Iodo-2-methoxy-5-methylpyridineDifferent substitution pattern affecting reactivity
5-Bromo-2-methoxy-3-methylpyridineContains bromine instead of iodine

These differences in structure can significantly impact the chemical reactivity and biological activity of each compound.

Radiolabeling and Imaging Applications

The radioactive isotope of iodine (I-125) can be incorporated into 5-Iodo-2-methoxy-3-methylpyridine to create a radiotracer for in vivo imaging studies. This application would require synthesizing a version of the molecule with I-125 instead of non-radioactive iodine, enabling researchers to track the compound's distribution and interactions within biological systems.

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